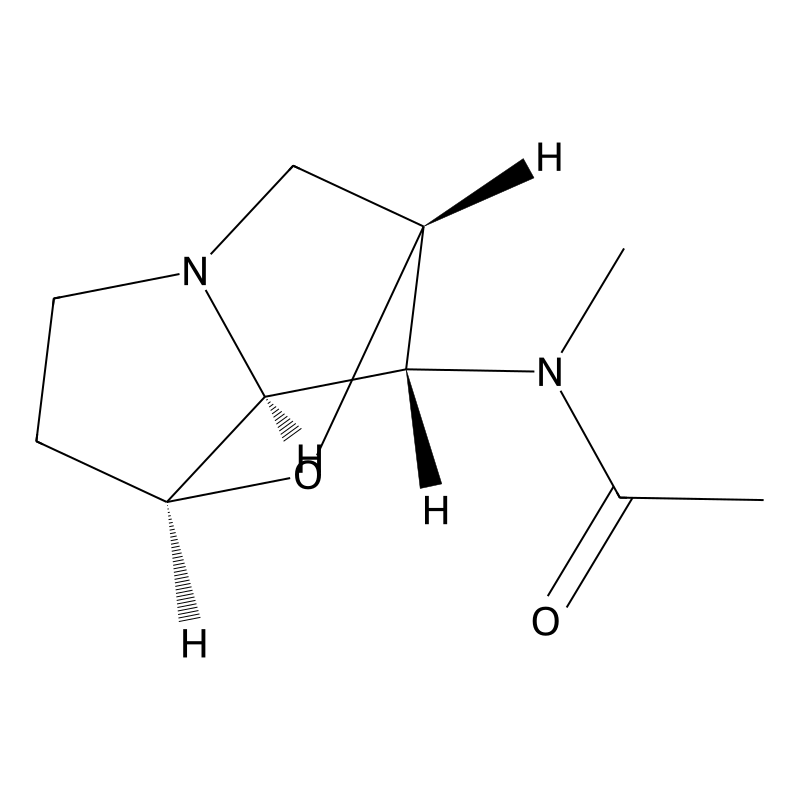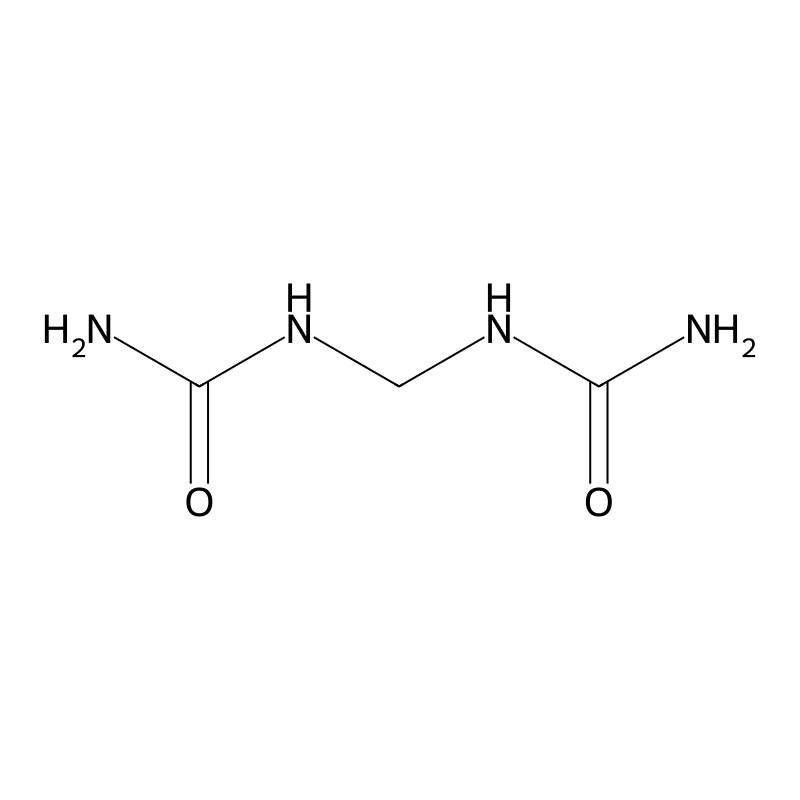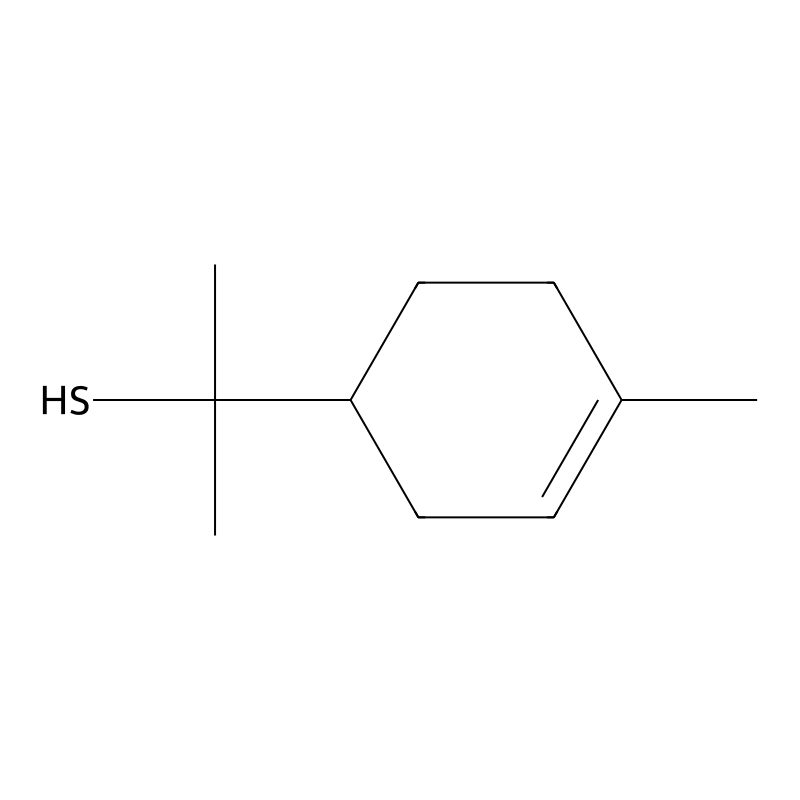N-[(4-methoxyphenyl)sulfonyl]-D-alanine
![N-[(4-methoxyphenyl)sulfonyl]-D-alanine](/img/structure-2d/800/S1972538.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
N-[(4-methoxyphenyl)sulfonyl]-D-alanine is an organic compound classified as an alanine derivative. Its structure features a sulfonyl group attached to a para-methoxyphenyl ring, which is further connected to the D-alanine moiety. This compound is notable for its potential applications in medicinal chemistry due to its unique structural characteristics, which may influence its biological activity and chemical reactivity.
The chemical formula of N-[(4-methoxyphenyl)sulfonyl]-D-alanine is , and it has a molecular weight of approximately 259.279 g/mol. The compound is recognized for its role in various biochemical processes and is under investigation for its therapeutic properties, particularly in the context of enzyme inhibition and protein modification.
N-[(4-methoxyphenyl)sulfonyl]-D-alanine can undergo several chemical transformations, including:
- Oxidation: The methoxy group can be oxidized to yield a hydroxyl group.
- Reduction: The sulfonyl group can be reduced to form a sulfide.
- Substitution: The methoxy group can be replaced with other functional groups under suitable conditions.
Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride or strong acids/bases for substitution reactions. The major products formed from these reactions can include derivatives such as 4-hydroxybenzenesulfonyl-D-alanine and 4-methoxyphenylsulfide-D-alanine.
Research indicates that N-[(4-methoxyphenyl)sulfonyl]-D-alanine exhibits significant biological activity, particularly as an inhibitor of macrophage metalloelastase, an enzyme involved in tissue remodeling and inflammation. Its mechanism of action likely involves binding to the active site of the enzyme or altering its structure, thereby inhibiting its activity. This inhibition has potential implications in treating inflammatory diseases and may contribute to the compound's anticancer properties .
The synthesis of N-[(4-methoxyphenyl)sulfonyl]-D-alanine typically involves the reaction of D-alanine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like dichloromethane at low temperatures to maximize yield and purity. Industrial methods may adapt this approach for larger-scale production, utilizing continuous flow reactors and automated systems to ensure consistent quality .
N-[(4-methoxyphenyl)sulfonyl]-D-alanine has several applications across various fields:
- Chemistry: It serves as a building block in organic synthesis and as a protecting group for amino acids.
- Biology: The compound is studied for its potential roles in enzyme inhibition and protein modification.
- Medicine: Investigations focus on its therapeutic effects, particularly in anti-inflammatory and anticancer contexts.
- Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Studies have shown that N-[(4-methoxyphenyl)sulfonyl]-D-alanine interacts with specific molecular targets, particularly enzymes involved in inflammatory processes. Its ability to inhibit macrophage metalloelastase suggests potential therapeutic roles in managing conditions characterized by excessive inflammation. Further research is ongoing to elucidate its full range of interactions and mechanisms within biological systems .
Several compounds share structural similarities with N-[(4-methoxyphenyl)sulfonyl]-D-alanine, including:
- N-[(4-methoxyphenyl)sulfonyl]norvaline
- N-[(4-methoxyphenyl)sulfonyl]glycine
- N-[(4-methoxyphenyl)sulfonyl]valine
Uniqueness
N-[(4-methoxyphenyl)sulfonyl]-D-alanine stands out due to its specific combination of the D-alanine moiety and the methoxyphenyl sulfonyl group. These features impart distinct chemical reactivity and biological activity compared to similar compounds. For instance, while other derivatives may share the sulfonamide functionality, the presence of the D-alanine component enhances its potential interactions within biological systems, making it a unique candidate for further research.








